1-Chloro-3,4-difluorobenzene
Overview
Description
1-Chloro-3,4-difluorobenzene is a compound with the molecular formula C6H3ClF2. It is also known by other names such as 4-Chloro-1,2-difluorobenzene and 3,4-Difluorochlorobenzene . This compound is used as a chemical intermediate in the preparation of various other compounds .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 2,4-difluoroaniline with t-butyl nitrite in the presence of a boron trifluoride etherate complex . The resulting diazonium salts are then thermally decomposed to yield the desired product .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with chlorine and fluorine substituents. The InChI representation of the molecule isInChI=1S/C6H3ClF2/c7-4-1-2-5(8)6(9)3-4/h1-3H
. Physical And Chemical Properties Analysis
This compound is a clear, colorless to light yellow liquid . It has a molecular weight of 148.54 g/mol . The compound has a boiling point of 126 °C and a density of 1.33 g/mL at 25 °C . Its refractive index is 1.475 .Scientific Research Applications
Synthesis and Industrial Applications
- Synthesis of High-Purity Isomers : The synthesis of high-purity 1-chloro-2,6-difluorobenzene, which involves sulfonyl chloride for directing fluorine substitution, is crucial for agricultural and pharmaceutical applications. This process yields a high-purity product useful as an intermediate for active ingredients (Moore, 2003).
Chemical Reactions and Mechanisms
Study of Side-Reactions in Fluorination : Understanding the mechanism of formation of difluorobenzenes, including 1,4-difluorobenzene, during the electrolysis of chlorobenzene and its derivatives, is important in controlling side-reactions and optimizing fluorination processes (Horio et al., 1996).
Preparation of Derivatives for Nucleophilic Substitution : The preparation of 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene has significant implications in enhancing the activation of the halogen substituent towards nucleophilic attack, which is valuable for chemical synthesis (Sipyagin et al., 2004).
Electrochemical Applications
- Electrochemical Fluorination : The electrochemical fluorination of halobenzenes, including 1-chloro-3,4-difluorobenzene, in liquid R4NF·mHF is vital for the synthesis of fluorocyclohexadienes, which are essential intermediates in various chemical syntheses (Momota et al., 1995).
Biodegradation Studies
- Biodegradation of Difluorobenzenes : Investigating the biodegradation of difluorobenzenes, like 1,3-difluorobenzene, by microbial strains such as Labrys portucalensis, provides insights into environmental remediation strategies for industrial pollutants (Moreira et al., 2009).
Molecular Interactions
- C−H···F Interactions in Crystal Structures : Studying C−H···F interactions in crystalline structures of fluorobenzenes, including 1,4-difluorobenzene, helps in understanding the weak acceptor capabilities of the C−F group, which is crucial for designing new materials and pharmaceuticals (Thalladi et al., 1998).
Organometallic Chemistry
- Use in Organometallic Chemistry : Fluorobenzenes, such as 1,2-difluorobenzene, are increasingly used as solvents in organometallic chemistry and transition-metal-based catalysis due to their ability to bind weakly to metal centers, highlighting the importance of partially fluorinated benzenes in chemical research (Pike et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
As a halogenated benzene derivative, it may interact with various enzymes and proteins within the body .
Mode of Action
It is known that halogenated benzene derivatives can participate in various chemical reactions due to the presence of halogen atoms .
Biochemical Pathways
Halogenated benzene derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Like other halogenated benzene derivatives, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
Halogenated benzene derivatives can cause various changes at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-3,4-difluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
properties
IUPAC Name |
4-chloro-1,2-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQMRQYYRSTBME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219864 | |
Record name | 1-Chloro-3,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
696-02-6 | |
Record name | 4-Chloro-1,2-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3,4-difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 696-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-3,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 4-chloro-1,2-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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